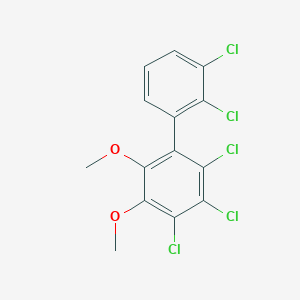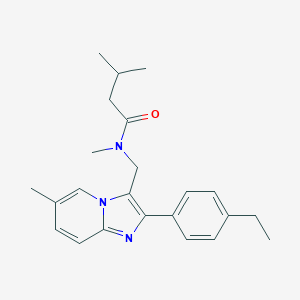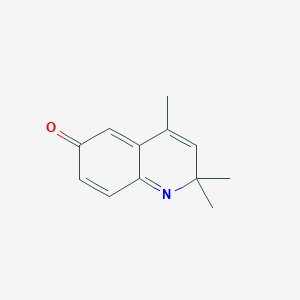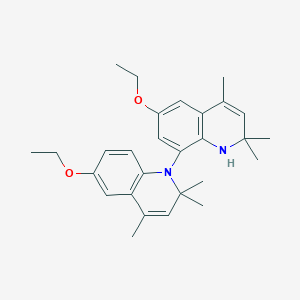
ノルトロピン
概要
説明
It is an intermediate in the decomposition and reaction of tropine to produce succinic acid . This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
科学的研究の応用
Nortropeno Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other compounds and in analytical chemistry for detecting and quantifying various substances
Biology: Employed in studies involving enzyme reactions and metabolic pathways.
Industry: Utilized in the production of various chemical products and as a reagent in industrial processes.
Safety and Hazards
Precautions should be taken to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
将来の方向性
While specific future directions for Nortropine were not found in the retrieved sources, it is worth noting that research into related compounds continues. For example, Norditropin, a treatment for children and adults with growth hormone deficiency, has been used for over 25 years and is the most prescribed growth hormone therapy on the market .
作用機序
The mechanism of action of Nortropeno Hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, influencing their activity.
Pathways Involved: It participates in metabolic pathways, leading to the formation of various metabolites and intermediates.
生化学分析
Biochemical Properties
Nortropine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The biosynthesis of tropane alkaloids like Nortropine is best documented on the molecular genetic and biochemical level from solanaceous species . There are currently gaps in the knowledge of enzyme structure-function relationships and how they influence tropane alkaloid biosynthesis .
Cellular Effects
It is known that tropane alkaloids have evolved as a response to nature’s biotic and abiotic forces .
Molecular Mechanism
The molecular mechanism of Nortropine is complex and involves several interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
A method has been described which allows both the quantification of nortropane alkaloids and the determination of their natural abundance .
Metabolic Pathways
Nortropine is involved in several metabolic pathways. An important route for the detoxification of tropane alkaloids like Nortropine involves N-demethylation to the nor-compounds followed by further degradation .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Nortropeno Hydrochloride involves a two-step treatment of 8-benzyl-nortropan-3-one perchlorate with catalytically activated hydrogen. The method includes:
- Pre-hydrogenation of 8-benzyl-nortropan-3-one perchlorate in an aqueous suspension at atmospheric pressure and room temperature using a palladium catalyst.
- Retrieval of the catalyst by filtration, followed by passing the filtrate over an anion exchanger.
- Turbulent rotation of the alkaline reacting solution with Raney Nickel activated hydrogen at atmospheric pressure and room temperature at 100-1500 rotations per minute .
Industrial Production Methods: The industrial production of Nortropeno Hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for economic and environmental efficiency, ensuring high yield and purity of the compound .
化学反応の分析
Types of Reactions: Nortropeno Hydrochloride undergoes various chemical reactions, including:
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: Nortropeno Hydrochloride can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Nitroxyl radicals are formed using oxidizing agents or by applying an electric potential.
Reduction: Catalysts such as palladium or Raney Nickel are used in reduction reactions
Substitution: Various reagents can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: Formation of nitroxyl radicals.
Reduction: Various reduced forms of the compound.
Substitution: Different substituted derivatives of Nortropeno Hydrochloride.
類似化合物との比較
Nortropeno Hydrochloride is unique compared to other similar compounds due to its specific structure and reactivity:
特性
IUPAC Name |
(1S,5R)-8-azabicyclo[3.2.1]octan-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c9-7-3-5-1-2-6(4-7)8-5;/h5-9H,1-4H2;1H/t5-,6+,7?; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RROJVSOIIWHLCQ-VPEOJXMDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1N2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
538-09-0 | |
| Record name | endo nortropine base | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.186 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-Azabicyclo[3.2.1]octan-3-ol, (3-endo) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of nortropine?
A1: Nortropine has a molecular formula of C7H13NO and a molecular weight of 127.186 g/mol.
Q2: What spectroscopic techniques are used to characterize nortropine?
A: Nortropine can be characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) [, ], Infrared Spectroscopy (IR) [], and Mass Spectrometry (MS) [, ]. These techniques provide information about its structure, functional groups, and fragmentation patterns.
Q3: How do structural modifications of nortropine affect its biological activity?
A: Modifications to the nortropine scaffold, such as esterification with benzoic acid derivatives [], influence its pharmacological properties. For example, introducing different substituents on the benzene ring can alter its binding affinity to muscarinic receptors []. The addition of an N-ethyl-nortropine-benzhydrylether moiety has been investigated for potential use in treating drug-induced extrapyramidal hyperkinetic reactions [].
Q4: Can you elaborate on the structure-activity relationship of nortropine derivatives as muscarinic receptor antagonists?
A: Research into nortropine esters, specifically benzilic acid nortropine esters [], highlights the impact of structural modifications on their anticholinergic activity. The quaternization of these esters results in configurational isomers with varying pharmacological profiles.
Q5: How is nortropine used in electrochemistry?
A: Nortropine serves as a precursor for synthesizing nortropine-N-oxyl (NNO) [, , , , ], a highly active nitroxyl radical used as an electrocatalyst. NNO exhibits superior catalytic activity compared to TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) in the electro-oxidation of alcohols [, , ] and amines [, ] under physiological conditions.
Q6: What is known about the bacterial metabolism of nortropine?
A: Studies using Pseudomonas strain AT3 [, , ] have provided insights into nortropine degradation. The pathway involves the removal of the methyl group from tropine to form nortropine, which is further catabolized via 6-hydroxycyclohepta-1,4-dione. Interestingly, while tropine dehydrogenase is induced by growth on tropine, it is not directly involved in tropine's catabolic pathway [].
Q7: What is the role of kinetic isotope effects in understanding nortropine degradation?
A: Kinetic isotope effects (KIEs) have been instrumental in elucidating the mechanism of C-N bond cleavage during nortropine degradation by Pseudomonas AT3 []. The inverse 15N KIE observed suggests that C-N bond rupture, not the cytochrome P450 monooxygenase-catalyzed hydrogen abstraction, is the rate-limiting step in this pathway [].
Q8: How is nortropine quantified in biological samples?
A: Gas chromatography coupled with isotope ratio mass spectrometry (GC-IRMS) is a valuable tool for quantifying nortropine, especially when analyzing the natural abundance of 15N []. Derivatization techniques, such as converting nortropine into its ethylcarbamate ester, are employed to improve its volatility and suitability for GC analysis [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



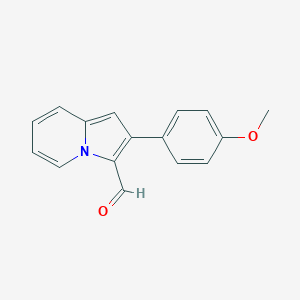
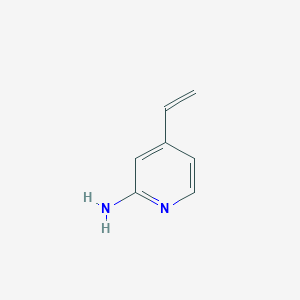
![1-(4-{[4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-YL)piperidin-1-YL]methyl}phenyl)-2-phenylethane-1,2-dione](/img/structure/B26622.png)
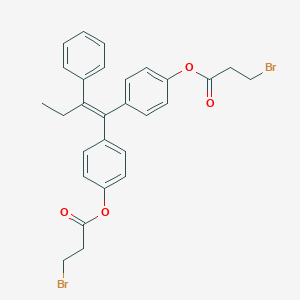
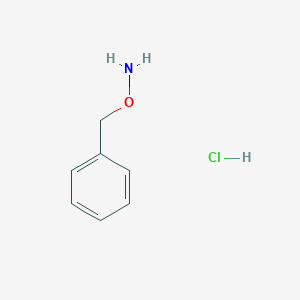
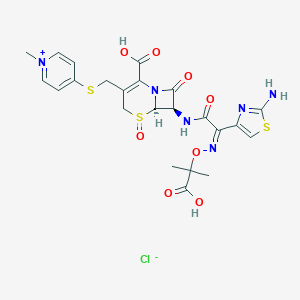
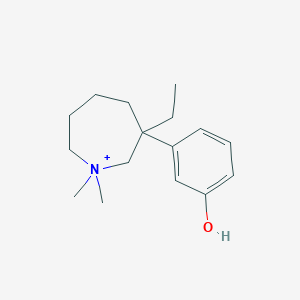
![5-(dithiolan-3-yl)-N-[3-[5-(dithiolan-3-yl)pentanoylamino]propyl]pentanamide](/img/structure/B26634.png)
